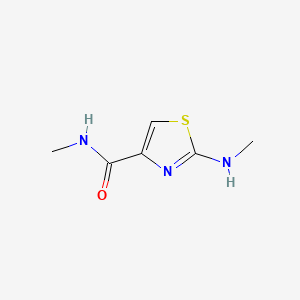

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide

Übersicht

Beschreibung

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide can be achieved through several methods. One common approach involves the reductive amination of nitro compounds. This method is attractive because it avoids the need for pre-preparation of NH-free amines and significantly shortens the separation and purification steps . Another method involves the reduction of nitriles, amides, and nitro compounds with reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide. Compounds with thiazole moieties have shown promising results in various seizure models:

- Mechanism : The anticonvulsant activity is often attributed to structural features such as electron-withdrawing groups on the phenyl ring connected to the thiazole scaffold.

- Case Studies : In one study, thiazole-linked analogues demonstrated significant activity with median effective doses lower than established anticonvulsants like ethosuximide, indicating their potential as new therapeutic agents for epilepsy .

Anticancer Properties

Thiazole derivatives are increasingly recognized for their anticancer properties. This compound has been investigated in several contexts:

- Mechanism : The compound's efficacy against cancer cells is often linked to its ability to inhibit specific pathways involved in cell proliferation and survival.

- Data Table : Below is a summary of findings from various studies on anticancer activity:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.71 | |

| Thiazole-Pyridine Hybrid | HepG2 (liver cancer) | 6.14 | |

| Thiazole Derivative | HCT-15 (colon cancer) | 7.25 |

Antibacterial Activity

The antibacterial properties of thiazole compounds have also been explored extensively:

- Mechanism : Thiazoles exhibit antibacterial effects by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

- Case Studies : In vitro studies have shown that this compound displays significant activity against both Gram-positive and Gram-negative bacteria.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 | |

| Escherichia coli | 62.50 |

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Thiazole derivatives have been identified as potent cholinesterase inhibitors:

- Mechanism : The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing cholinergic transmission.

- Data Table : The following table summarizes the cholinesterase inhibitory activity of related compounds:

Wirkmechanismus

The mechanism of action of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide can be compared with other similar compounds such as:

Biologische Aktivität

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been studied for its potential antimicrobial and antitumor properties. Research indicates that compounds with thiazole moieties often exhibit significant biological properties, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antitumor Activity : Preliminary studies suggest potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. The compound modulates the activity of enzymes and receptors involved in various biological processes. Its functional groups, such as the amine and carboxamide, contribute to its reactivity and biological interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups significantly influences their pharmacological properties. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-1,3-thiazole | Contains an amino group on the thiazole ring | Simpler structure; primarily studied for basic properties |

| Thiazole-4-carboxylic acid | Contains a carboxylic acid instead of an amide | More acidic nature; used in agricultural chemistry |

| N-(4-methylphenyl)thiazole-4-carboxamide | Aromatic substitution on the thiazole ring | Enhanced lipophilicity; potential for increased bioactivity |

The unique combination of methylamino and thiazole functionalities in this compound may confer distinct biological activities not present in similar compounds .

Antimicrobial Activity

This compound has shown effectiveness against various bacterial strains. For example, studies have reported minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against different bacterial species, including Micrococcus luteus and Bacillus spp. . This suggests that the compound may serve as a potential lead for developing new antimicrobial agents.

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Various derivatives have shown IC50 values indicating their potency against cancer cells; some compounds exhibited IC50 values as low as 1.61 µg/mL against specific cancer lines .

Research by Evren et al. (2019) highlighted that novel derivatives of thiazoles showed strong selectivity against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells . The presence of electron-donating groups, such as methyl, at specific positions enhances the anticancer activity.

Case Studies

Several studies have provided insights into the efficacy of this compound:

- Evren et al. (2019) : Developed novel derivatives that exhibited strong selectivity against cancer cell lines with promising IC50 values.

- Antimicrobial Studies : Research demonstrated that thiazole derivatives could effectively inhibit bacterial growth at low concentrations, indicating their potential as therapeutic agents.

- Cytotoxicity Assays : In vitro assays revealed that certain derivatives had minimal toxicity towards normal cells while being effective against cancerous cells.

Eigenschaften

IUPAC Name |

N-methyl-2-(methylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-7-5(10)4-3-11-6(8-2)9-4/h3H,1-2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKUMUAJSWJVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742888 | |

| Record name | N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-30-5 | |

| Record name | N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.